molecular formula C9H9N3OS B14407633 3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one CAS No. 85850-18-6

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one

Katalognummer: B14407633
CAS-Nummer: 85850-18-6
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: BQLHTMRXSVROKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring system with a methylsulfanyl group attached to the methyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)methylamine with 1,2,3-benzotriazin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzotriazine ring can be reduced under specific conditions to yield dihydrobenzotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzotriazine derivatives.

    Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. Additionally, the benzotriazine ring system can participate in various biochemical pathways, leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methylsulfanyl)propanal oxime
  • 2-Methyl-3-[(methylsulfanyl)methyl]aniline
  • 3-[(Methylsulfanyl)methyl]-2-thiophenesulfonamide

Uniqueness

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its specific substitution pattern and the presence of the benzotriazine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

85850-18-6

Molekularformel

C9H9N3OS

Molekulargewicht

207.25 g/mol

IUPAC-Name

3-(methylsulfanylmethyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C9H9N3OS/c1-14-6-12-9(13)7-4-2-3-5-8(7)10-11-12/h2-5H,6H2,1H3

InChI-Schlüssel

BQLHTMRXSVROKU-UHFFFAOYSA-N

Kanonische SMILES

CSCN1C(=O)C2=CC=CC=C2N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.